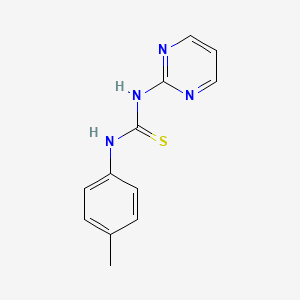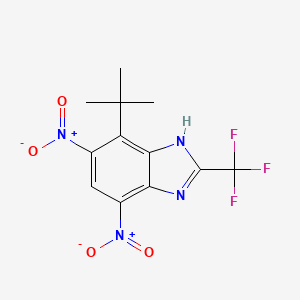
4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Nitration: Introduction of nitro groups into the benzimidazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
tert-Butylation: Introduction of the tert-butyl group using tert-butyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, trifluoromethylation, and tert-butylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, iron powder, acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of 4-tert-Butyl-5,7-diamino-2-(trifluoromethyl)-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The electron-withdrawing properties of the nitro and trifluoromethyl groups could influence its reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butyl-5,7-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group.
5,7-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the tert-butyl group.
4-tert-Butyl-2-(trifluoromethyl)-1H-benzimidazole: Lacks the nitro groups.
Uniqueness
4-tert-Butyl-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of tert-butyl, nitro, and trifluoromethyl groups, which can significantly influence its chemical and biological properties. The presence of these groups can enhance its stability, reactivity, and potential biological activities compared to similar compounds.
Propiedades
Número CAS |
60167-68-2 |
|---|---|
Fórmula molecular |
C12H11F3N4O4 |
Peso molecular |
332.24 g/mol |
Nombre IUPAC |
7-tert-butyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H11F3N4O4/c1-11(2,3)7-5(18(20)21)4-6(19(22)23)8-9(7)17-10(16-8)12(13,14)15/h4H,1-3H3,(H,16,17) |
Clave InChI |
SYAHHBVKXXYMBM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



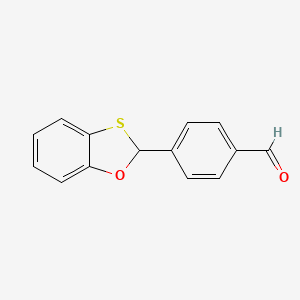
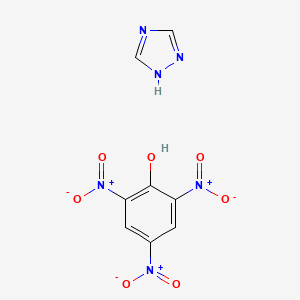
![4-Chloro-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14598961.png)


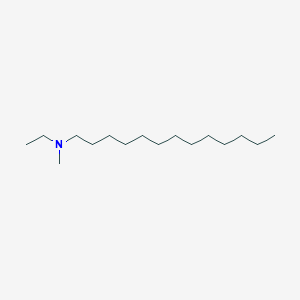

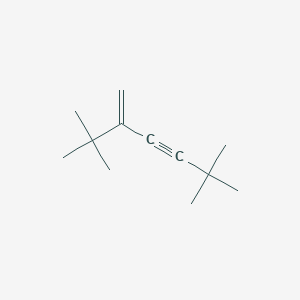


![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)

